molecular formula C13H15ClN2O4S B12193551 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole

Cat. No.: B12193551
M. Wt: 330.79 g/mol
InChI Key: AMYMRWOVQLACSR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole is a chemical compound with the molecular formula C13H15ClN2O4S and a molecular weight of 330.7872 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, a sulfonyl group, and an ethylimidazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-ethylimidazole under basic conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and a base like triethylamine or sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15ClN2O4S

Molecular Weight

330.79 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C13H15ClN2O4S/c1-4-13-15-5-6-16(13)21(17,18)12-8-10(19-2)9(14)7-11(12)20-3/h5-8H,4H2,1-3H3

InChI Key

AMYMRWOVQLACSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Origin of Product

United States

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